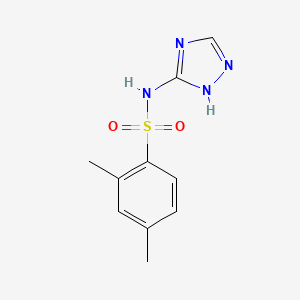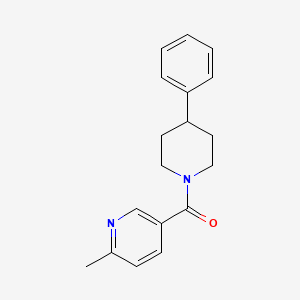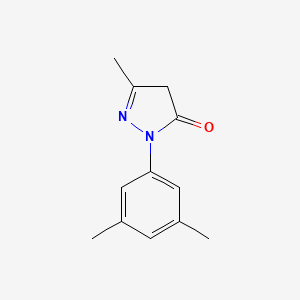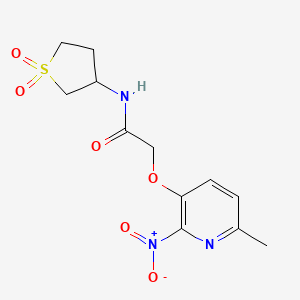
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, also known as DTBTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides, which are widely used in medicinal chemistry and drug discovery. DTBTS has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and metabolic pathways. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in regulating the pH of cells and tissues. This inhibition may contribute to the compound's antibacterial and antifungal properties. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has several advantages for use in laboratory experiments, including its relatively low cost, ease of synthesis, and wide range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, including:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
2. Studying its mechanism of action in more detail to better understand its biological activities.
3. Developing new synthetic methods for 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide and related compounds.
4. Exploring its potential as a lead compound for drug discovery and development.
5. Investigating its potential as an agricultural fungicide or pesticide.
Overall, 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its biological activities and potential as a therapeutic agent.
Métodos De Síntesis
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine in the presence of a base such as sodium carbonate. The reaction typically takes place in a solvent such as dichloromethane, and the resulting product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of different reagents and reaction conditions.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have a range of biological activities, including antibacterial, antifungal, and antiviral properties. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
Propiedades
IUPAC Name |
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-7-3-4-9(8(2)5-7)17(15,16)14-10-11-6-12-13-10/h3-6H,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHZWUODZCHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)





![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)
![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)

![2-methyl-N-[1-(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499127.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)